Physicochemical Comparison: Free Base vs. Hydrochloride Salt – LogD and Purity Implications for Formulation
The free base form (CAS 1248908-00-0) exhibits a computed LogD (pH 7.4) of approximately -1.97, indicating substantial hydrophilicity at physiological pH, compared to its hydrochloride salt (CAS 1426291-06-6) which, due to protonation of the azetidine nitrogen, has altered aqueous solubility and a different solid-state stability profile [1]. Both forms are commercially available at ≥95% purity, but the free base is preferred for further N-functionalization reactions because the azetidine NH is unprotected .
| Evidence Dimension | LogD (pH 7.4) and synthetic utility |
|---|---|
| Target Compound Data | Free base; LogD(pH 7.4) = -1.97; azetidine NH available for derivatization; MW = 203.20 |
| Comparator Or Baseline | Hydrochloride salt (CAS 1426291-06-6); protonated azetidine; MW = 239.66; different solubility profile |
| Quantified Difference | MW difference = 36.46 g/mol (HCl); LogD shift upon salt formation (not directly comparable due to protonation state); free base enables direct N-alkylation/acylation without deprotection |
| Conditions | Computed LogD values from ChemBase (JChem) for free base; vendor specification sheets for both forms (AK Scientific, MolCore) |
Why This Matters
The free base is the mandatory starting material for any SAR program involving N-substitution of the azetidine ring; procuring the salt for this purpose adds a deprotection step and reduces overall synthetic efficiency.
- [1] ChemBase.cn. 2-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine, ChemBase ID 115848. Available at: http://www.chembase.cn/molecule-115848.html View Source
